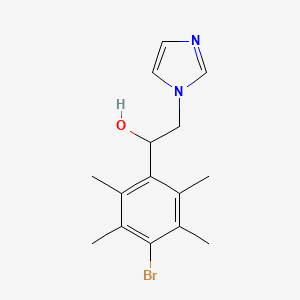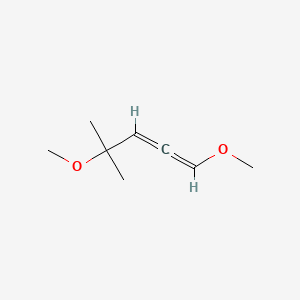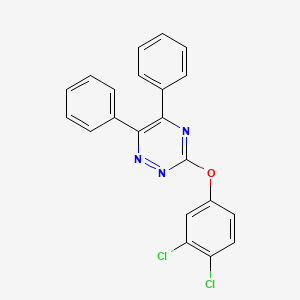
as-Triazine, 3-(3,4-dichlorophenoxy)-5,6-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
as-Triazine, 3-(3,4-dichlorophenoxy)-5,6-diphenyl-: is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a dichlorophenoxy group and two phenyl groups attached to the triazine ring. Triazines are known for their diverse applications in agriculture, medicine, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of as-Triazine, 3-(3,4-dichlorophenoxy)-5,6-diphenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyanuric chloride with 3,4-dichlorophenol and diphenylamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the triazine ring or the dichlorophenoxy group, potentially leading to the formation of amines or phenols.
Substitution: The triazine ring is susceptible to nucleophilic substitution reactions, where the chlorine atoms can be replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and phenols.
Substitution: Various substituted triazines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: : In biological research, triazine derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: : Some triazine compounds have shown promise in the treatment of diseases such as cancer and malaria due to their ability to interfere with specific biological pathways.
Industry: : Triazines are used in the production of herbicides, dyes, and polymers. The unique properties of as-Triazine, 3-(3,4-dichlorophenoxy)-5,6-diphenyl- make it a valuable intermediate in the synthesis of these products.
Mécanisme D'action
The mechanism of action of as-Triazine, 3-(3,4-dichlorophenoxy)-5,6-diphenyl- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The dichlorophenoxy group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Atrazine: A widely used herbicide with a similar triazine core but different substituents.
Simazine: Another herbicide with a triazine ring, used for weed control.
Cyanuric Chloride: A precursor in the synthesis of various triazine derivatives.
Uniqueness
- The presence of the dichlorophenoxy group and two phenyl groups makes as-Triazine, 3-(3,4-dichlorophenoxy)-5,6-diphenyl- unique in its chemical properties and potential applications. These substituents can influence the compound’s reactivity, solubility, and biological activity, distinguishing it from other triazine derivatives.
Propriétés
Numéro CAS |
74417-16-6 |
|---|---|
Formule moléculaire |
C21H13Cl2N3O |
Poids moléculaire |
394.2 g/mol |
Nom IUPAC |
3-(3,4-dichlorophenoxy)-5,6-diphenyl-1,2,4-triazine |
InChI |
InChI=1S/C21H13Cl2N3O/c22-17-12-11-16(13-18(17)23)27-21-24-19(14-7-3-1-4-8-14)20(25-26-21)15-9-5-2-6-10-15/h1-13H |
Clé InChI |
NKXSDKJIFHLVQO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N=NC(=N2)OC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


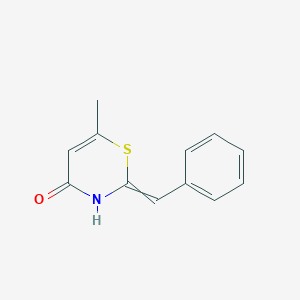
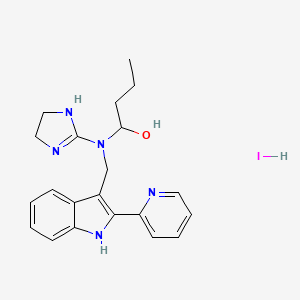
![Benzene, 1,2-bis[(phenylseleno)methyl]-](/img/structure/B14436302.png)
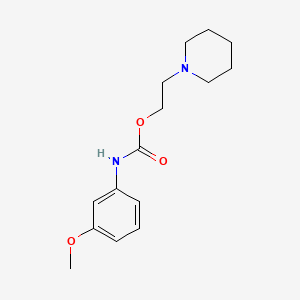
![1-Methoxybicyclo[3.1.1]heptane](/img/structure/B14436319.png)

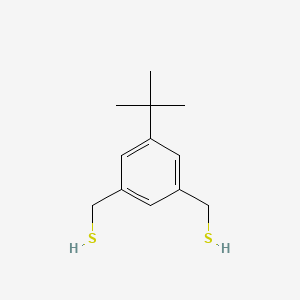
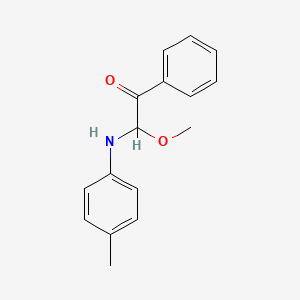
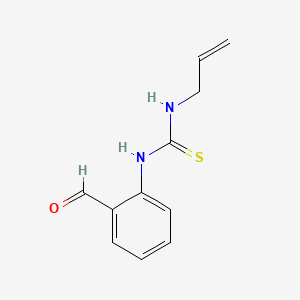
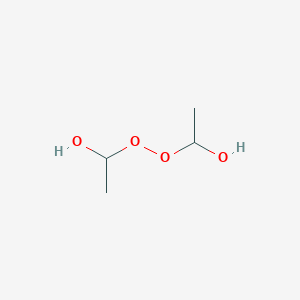
![4-Bromo-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14436350.png)
